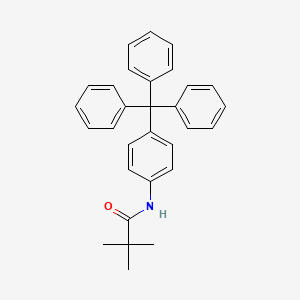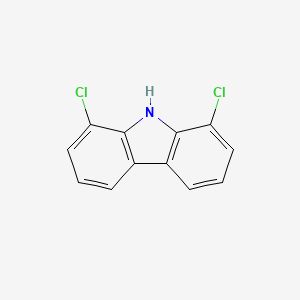
2,2-dimethyl-N-(4-tritylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-(4-tritylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTPA and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 2,2-dimethyl-N-(4-tritylphenyl)propanamide is not fully understood. However, studies have suggested that DTPA inhibits cancer cell growth by inducing apoptosis, which is a programmed cell death process. DTPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that DTPA can induce oxidative stress in cancer cells, which can lead to cell death. Additionally, DTPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
実験室実験の利点と制限
One of the advantages of using 2,2-dimethyl-N-(4-tritylphenyl)propanamide in lab experiments is its ability to inhibit cancer cell growth. Additionally, DTPA is relatively easy to synthesize and purify. However, one of the limitations of using DTPA is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on 2,2-dimethyl-N-(4-tritylphenyl)propanamide. One of the most significant directions is the development of new drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DTPA and its potential applications in other fields. Finally, more research is needed to optimize the synthesis and purification methods of DTPA to make it more accessible for use in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DTPA has been reported by various researchers, and it has been used in various scientific research applications, including cancer research. DTPA has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting the activity of certain enzymes. While there are advantages and limitations to using DTPA in lab experiments, there are several future directions for the research on this compound, including the development of new drugs for the treatment of cancer, further research to fully understand its mechanism of action, and optimization of the synthesis and purification methods.
合成法
The synthesis of 2,2-dimethyl-N-(4-tritylphenyl)propanamide has been reported by various researchers. One of the most common methods involves the reaction of 4-tritylbenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography and recrystallization to obtain pure DTPA.
科学的研究の応用
2,2-dimethyl-N-(4-tritylphenyl)propanamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. DTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DTPA has been used in the development of new drugs for the treatment of cancer.
特性
IUPAC Name |
2,2-dimethyl-N-(4-tritylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO/c1-29(2,3)28(32)31-27-21-19-26(20-22-27)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-22H,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXNUDYKRPYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)
![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)